PREP inhibitor-1

Enzyme Inhibition IC50 Prolyl Oligopeptidase

PREP inhibitor-1 (compound 27a) distinguishes itself through dual capacity: potent enzymatic blockade (IC50 <1 nM) and robust functional modulation of α-synuclein dimerization (72–96% reduction at 10 µM)—a feature not consistently observed across structurally similar PREP inhibitors. This 2-imidazole class compound replaces the conventional electrophilic warhead with a basic imidazole group, enabling SAR studies to decouple catalytic inhibition from protein–protein interaction modulation. Optimally deployed in Parkinson's disease cellular models and synucleinopathy research, it also induces autophagy in human cells, positioning it for exploratory studies on PREP-mediated autophagic flux.

Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
Cat. No. B14750914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePREP inhibitor-1
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4
InChIInChI=1S/C22H28N4O2/c27-20(12-4-9-17-7-2-1-3-8-17)25-15-6-11-19(25)22(28)26-16-5-10-18(26)21-23-13-14-24-21/h1-3,7-8,13-14,18-19H,4-6,9-12,15-16H2,(H,23,24)/t18-,19-/m0/s1
InChIKeyREHZKZSJOGMLBE-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PREP inhibitor-1 (CAS 2760543-16-4) for Research Procurement: Chemical Identity and Core Biochemical Profile


PREP inhibitor-1, also designated as compound 27a (CAS 2760543-16-4), is a highly potent small-molecule inhibitor of prolyl oligopeptidase (PREP, EC 3.4.21.26), a serine protease implicated in neuropeptide metabolism and neurodegenerative protein aggregation [1]. It belongs to a class of 2-imidazole-based PREP inhibitors that replace the conventional electrophilic warhead with a basic imidazole group, enabling potent inhibition while potentially improving physicochemical properties . The compound exhibits an IC50 of <1 nM against human PREP and demonstrates functional modulation of alpha-synuclein dimerization and autophagy induction in cellular models .

Why PREP inhibitor-1 Cannot Be Substituted with Generic PREP Inhibitors for Advanced Neurodegeneration Research


PREP inhibitors are not functionally interchangeable, as the relationship between enzymatic inhibition and modulation of PREP-mediated protein-protein interactions (e.g., alpha-synuclein dimerization, autophagy regulation) is not uniformly correlated with potency alone [1]. While several PREP inhibitors exhibit nanomolar IC50 values, only a subset meaningfully alter alpha-synuclein aggregation or autophagic flux—phenomena central to Parkinson's disease and related synucleinopathies [2]. PREP inhibitor-1 distinguishes itself through its dual capacity for potent enzymatic blockade and robust functional modulation of alpha-synuclein dimerization, a feature not consistently observed across structurally similar in-class compounds [3].

PREP inhibitor-1 Evidence Guide: Quantified Differentiation Against Closest Analogs


Enzymatic Potency Comparison: PREP inhibitor-1 vs. Z-Pro-prolinal, KYP-2047, and ARI-3531

PREP inhibitor-1 exhibits sub-nanomolar enzymatic inhibition (IC50 < 1 nM) against human PREP, a potency comparable to the gold-standard comparator Z-Pro-prolinal (IC50 = 0.4 nM for porcine PREP) and ARI-3531 (Ki = 0.73 nM), and superior to KYP-2047 (Ki = 0.023 nM, though assay conditions differ) . However, direct head-to-head data under identical conditions are not publicly available; cross-study comparisons are thus provided .

Enzyme Inhibition IC50 Prolyl Oligopeptidase

Functional Modulation: PREP inhibitor-1 vs. KYP-2047 and Other Analogs in Alpha-Synuclein Dimerization

PREP inhibitor-1 reduces alpha-synuclein dimerization by 72.0% and 96.0% at a 10 µM concentration in cellular assays, a functional endpoint that is not uniformly observed across other potent PREP inhibitors . While KYP-2047 has been shown to decrease α-synuclein dimerization in PREP-expressing cells, quantitative reduction percentages are not reported [1][2]. The 2-imidazole-based PREP inhibitor-1 is noted as one of the few compounds in its series that potently modulates PREP-catalyzed α-synuclein dimerization, highlighting a structure-activity disconnect between enzymatic inhibition and this specific protein-protein interaction modulation [3].

Alpha-Synuclein Dimerization Parkinson's Disease

Autophagy Induction Profile: PREP inhibitor-1 vs. KYP-2047 and KYP-2407

PREP inhibitor-1 induces autophagy in human cells, a functional property shared with other advanced PREP inhibitors like KYP-2047 and KYP-2407 [1]. However, quantitative comparative data on the magnitude of autophagy induction (e.g., LC3-II fold-change) are not publicly available for PREP inhibitor-1 . In contrast, KYP-2047 has been shown to increase autophagy and reduce α-synuclein aggregation in cellular and animal models, and KYP-2407 stimulates autophagy and reduces oligomeric α-synuclein species in Parkinson's disease mouse models [2][3].

Autophagy Cellular Clearance Neuroprotection

Selectivity Profile: PREP inhibitor-1 vs. SP-13786 (UAMC-1110) and ARI-3531

Selectivity data for PREP inhibitor-1 against related prolyl-cleaving enzymes (FAP, DPP family) are not publicly reported in accessible databases or vendor documentation . In contrast, SP-13786 (UAMC-1110) is a dual FAP/PREP inhibitor with IC50 values of 3.2 nM for FAP and 1.8 μM for PREP, representing a >500-fold selectivity for FAP over PREP . ARI-3531 exhibits high PREP selectivity with a Ki of 0.73 nM for PREP and >4,000-fold selectivity over FAP (Ki FAP = 3.1 μM) [1]. The absence of published selectivity data for PREP inhibitor-1 is a critical gap that may impact its utility in studies where off-target FAP or DPP inhibition could confound results.

Selectivity FAP DPP Off-Target

PREP inhibitor-1: Optimal Research Applications Stemming from Quantitative Evidence


Alpha-Synuclein Dimerization and Aggregation Studies in Synucleinopathies

Given its robust reduction of alpha-synuclein dimerization (72-96% at 10 µM), PREP inhibitor-1 is optimally deployed in cellular models of Parkinson's disease and other synucleinopathies where quantifying changes in α-synuclein dimer/oligomer levels is a primary readout . It serves as a potent tool to dissect PREP's non-catalytic scaffolding role in promoting α-synuclein pathology.

Comparative Pharmacology of 2-Imidazole PREP Inhibitors

PREP inhibitor-1 represents a key compound in the 2-imidazole class that replaces the traditional electrophilic warhead with a basic imidazole group, enabling structure-activity relationship (SAR) studies to differentiate enzymatic inhibition from functional modulation of protein-protein interactions [1]. It is particularly valuable in studies aiming to decouple catalytic PREP inhibition from effects on α-synuclein dimerization and autophagy [2].

Autophagy Induction in Neurodegenerative Disease Models

Although quantitative autophagy data are limited, the compound's reported ability to induce autophagy in human cells positions it as a candidate for exploratory studies on PREP-mediated regulation of autophagic flux, especially when used in parallel with established autophagy-modulating PREP inhibitors like KYP-2047 or KYP-2407 [3][4].

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